molecular formula C21H19ClN2 B13774423 acridin-9-yl-(2-ethylphenyl)azanium;chloride CAS No. 75775-80-3

acridin-9-yl-(2-ethylphenyl)azanium;chloride

Cat. No.: B13774423
CAS No.: 75775-80-3
M. Wt: 334.8 g/mol
InChI Key: YLPRVHDTMUOHBB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of acridin-9-yl-(2-ethylphenyl)azanium;chloride typically involves the reaction of acridine derivatives with 2-ethylphenylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Acridin-9-yl-(2-ethylphenyl)azanium;chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different acridine derivatives, while substitution reactions can produce a variety of substituted acridine compounds .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Acridine derivatives, including acridin-9-yl-(2-ethylphenyl)azanium;chloride, have demonstrated significant antimicrobial properties. Research indicates that acridine compounds can inhibit a range of bacterial strains, including Escherichia coli and Salmonella pullorum, at concentrations as low as 400 µg/mL . The mechanism of action is believed to involve the interaction with bacterial DNA or cell membranes, disrupting essential functions.

Anticancer Properties
Acridine derivatives are being explored as potential anticancer agents. For instance, studies have shown that certain acridine compounds exhibit cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer), with IC50 values indicating effective inhibition of cell proliferation . The ability to target DNA and interfere with replication processes makes these compounds promising candidates for further development in cancer therapy.

Antiviral Activity
Some acridine derivatives have been reported to possess antiviral properties. For example, specific derivatives have shown efficacy against herpes simplex virus type 2 (HSV-2), reducing viral titers significantly at low concentrations (MIC 50 of 5 µg/mL) . This highlights the potential for acridine-based compounds in developing antiviral medications.

Materials Science

Fluorescent Dyes
Acridine derivatives are utilized as fluorescent dyes in various applications, including biological imaging and sensor technology. Their ability to emit fluorescence upon excitation makes them suitable for labeling biomolecules and studying cellular processes . The incorporation of functional groups can enhance their photophysical properties, leading to more efficient sensors and imaging agents.

Corrosion Inhibitors
Due to their ability to form stable complexes with metals, acridine derivatives are also investigated as corrosion inhibitors in industrial applications. They can adsorb onto metal surfaces, providing a protective layer that reduces oxidation and corrosion rates . This application is particularly relevant in environments where metal degradation poses significant economic challenges.

Environmental Applications

Bioremediation Agents
The environmental safety profile of acridine derivatives suggests their potential use in bioremediation efforts. Their ability to interact with various pollutants can facilitate the degradation of harmful substances in contaminated environments. Research is ongoing to evaluate their effectiveness in removing heavy metals and organic pollutants from soil and water systems .

Case Studies

Study Findings Applications
Study on Antimicrobial ActivityThis compound inhibited E. coli at 400 µg/mLAntimicrobial agents
Anticancer ResearchShowed IC50 values of 31.25 µg/mL against HeLa cellsCancer therapeutics
Fluorescent PropertiesExhibited strong fluorescence suitable for biological imagingImaging agents

Mechanism of Action

The mechanism of action of acridin-9-yl-(2-ethylphenyl)azanium;chloride involves its interaction with DNA. The compound can intercalate into the DNA double helix, disrupting the normal structure and function of the DNA. This intercalation can inhibit DNA replication and transcription, leading to cell death. The molecular targets and pathways involved include DNA and related enzymes, which are crucial for cellular processes.

Comparison with Similar Compounds

Uniqueness: Acridin-9-yl-(2-ethylphenyl)azanium;chloride is unique due to its specific structure, which allows for distinct interactions with DNA and other biological molecules. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Biological Activity

Acridin-9-yl-(2-ethylphenyl)azanium;chloride is a quaternary ammonium compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

Chemical Name: this compound
Molecular Formula: C₁₅H₁₅ClN₂
Molecular Weight: 260.75 g/mol

The compound features an acridine core, which is known for its planar structure that facilitates intercalation with DNA, a property that underpins many of its biological activities .

1. Antitumor Activity

Acridine derivatives, including acridin-9-yl compounds, have been extensively studied for their anticancer properties. The mechanism of action primarily involves DNA intercalation, leading to inhibition of DNA replication and transcription.

  • Case Study: A study evaluated the cytotoxic effects of various acridine derivatives on cancer cell lines such as A549 (lung adenocarcinoma) and HT-29 (colorectal adenocarcinoma). The compound demonstrated significant cytotoxicity compared to standard chemotherapeutics like etoposide and 5-fluorouracil, with IC₅₀ values indicating higher efficacy .
CompoundCell LineIC₅₀ (µM)
This compoundA54959.12
This compoundHT-2917.32

2. Antimicrobial Activity

Quaternary ammonium compounds (QACs) are recognized for their antimicrobial properties, including activity against bacteria and fungi. Acridin derivatives can disrupt microbial membranes, leading to cell lysis.

  • Research Findings: A study highlighted the effectiveness of acridine-based QACs against Staphylococcus aureus, demonstrating rapid bactericidal activity at low concentrations .
CompoundTarget BacteriaMIC (ppm)
This compoundS. aureus0.4 - 1.8

3. Other Biological Activities

Beyond antitumor and antimicrobial effects, acridine compounds exhibit a range of biological activities:

  • Antiviral Properties: Some studies suggest potential antiviral effects, although specific data on this compound is limited.
  • Anti-inflammatory Effects: Research indicates that acridines can modulate inflammatory pathways, contributing to their therapeutic potential in various diseases .

The biological activity of acridin derivatives is largely attributed to their ability to intercalate into DNA and inhibit topoisomerases, leading to apoptosis in cancer cells. Additionally, their cationic nature allows them to interact effectively with negatively charged microbial membranes.

Properties

CAS No.

75775-80-3

Molecular Formula

C21H19ClN2

Molecular Weight

334.8 g/mol

IUPAC Name

acridin-9-yl-(2-ethylphenyl)azanium;chloride

InChI

InChI=1S/C21H18N2.ClH/c1-2-15-9-3-6-12-18(15)23-21-16-10-4-7-13-19(16)22-20-14-8-5-11-17(20)21;/h3-14H,2H2,1H3,(H,22,23);1H

InChI Key

YLPRVHDTMUOHBB-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1[NH2+]C2=C3C=CC=CC3=NC4=CC=CC=C42.[Cl-]

Origin of Product

United States

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